Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate, also known as BDP, is a boron-containing compound that has gained significant interest in scientific research due to its unique properties. BDP has been found to have potential applications in various fields including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Huang et al. (2021) detailed the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, achieved through a three-step substitution reaction. Their molecular structures were confirmed using spectroscopic techniques and X-ray diffraction, with further analysis through density functional theory (DFT). This research showcases the complexity and potential of boric acid ester intermediates in structural chemistry and materials science, highlighting their physicochemical properties and the importance of precise structural analysis in developing novel compounds (Huang et al., 2021).
Molecular Design and Antioxidant Activity
Miranda and Hernández-Vázquez (2015) reported on the synthesis of highly substituted benzopyrrolizidines via a multicomponent/palladium-catalyzed cascade, a methodology that could potentially be adapted for compounds like Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate. Their work underlines the versatility of palladium-catalyzed processes in constructing complex molecules with significant biological activity, including antioxidant capacity. This research underscores the importance of innovative synthetic routes in medicinal chemistry and the development of new therapeutics (Miranda & Hernández-Vázquez, 2015).
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it is used in.
Mode of Action
It is known that the compound is used as a reagent in organic synthesis , indicating that it likely interacts with its targets to facilitate chemical reactions.
Biochemical Pathways
As a reagent in organic synthesis , it is likely involved in various biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane , which may influence its absorption and distribution.
Result of Action
As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it is used in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be stable under normal temperatures and pressures but may hydrolyze under humid conditions . Therefore, it should be stored in a dry, cool place, away from flammable materials and high-temperature sources .
properties
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJUEBTYNHTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.